- Copper + Nickel-in-Charcoal (Cu-Ni/C): A Bimetallic, Heterogeneous Catalyst for Cross-CouplingsOrganic Letters, 2008, 10(19), 4279-4282,
Cas no 935552-89-9 (4-(3,5-Dimethylphenyl)benzonitrile)

935552-89-9 structure
Nome del prodotto:4-(3,5-Dimethylphenyl)benzonitrile
Numero CAS:935552-89-9
MF:C15H13N
MW:207.270423650742
MDL:MFCD21609633
CID:1980636
PubChem ID:25107604
4-(3,5-Dimethylphenyl)benzonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3',5'-Dimethyl-4-biphenylcarbonitrile
- 4-(3,5-DiMethylphenyl)benzonitrile
- 3′,5′-Dimethyl[1,1′-biphenyl]-4-carbonitrile (ACI)
- 3',5'-DIMETHYL-[1,1'-BIPHENYL]-4-CARBONITRILE
- MFCD21609633
- W19396
- 3',5'-Dimethyl[1,1'-biphenyl]-4-carbonitrile
- AS-61951
- SCHEMBL23873781
- CS-0196079
- DB-357399
- AKOS023108395
- 935552-89-9
- DTXSID80648722
- 4-(3,5-Dimethylphenyl)benzonitrile
-
- MDL: MFCD21609633
- Inchi: 1S/C15H13N/c1-11-7-12(2)9-15(8-11)14-5-3-13(10-16)4-6-14/h3-9H,1-2H3
- Chiave InChI: XRXGVDHXCUMXEW-UHFFFAOYSA-N
- Sorrisi: N#CC1C=CC(C2C=C(C)C=C(C)C=2)=CC=1
Proprietà calcolate
- Massa esatta: 207.104799419g/mol
- Massa monoisotopica: 207.104799419g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 16
- Conta legami ruotabili: 1
- Complessità: 256
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4
- Superficie polare topologica: 23.8Ų
4-(3,5-Dimethylphenyl)benzonitrile Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | D480033-1g |
4-(3,5-Dimethylphenyl)benzonitrile |
935552-89-9 | 1g |
$207.00 | 2023-05-18 | ||
abcr | AB310701-1 g |
4-(3,5-Dimethylphenyl)benzonitrile; 98% |
935552-89-9 | 1g |
€231.60 | 2022-06-11 | ||
eNovation Chemicals LLC | K13931-10g |
4-(3,5-DiMethylphenyl)benzonitrile |
935552-89-9 | 97% | 10g |
$1200 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266749-250mg |
3',5'-Dimethyl-[1,1'-biphenyl]-4-carbonitrile |
935552-89-9 | 97% | 250mg |
¥473.00 | 2024-04-24 | |
Ambeed | A918120-250mg |
4-(3,5-Dimethylphenyl)benzonitrile |
935552-89-9 | 97% | 250mg |
$56.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS8044-100mg |
[1,1′-Biphenyl]-4-carbonitrile, 3′,5′-dimethyl- |
935552-89-9 | 95% | 100mg |
¥187.0 | 2024-04-16 | |
Ambeed | A918120-100mg |
4-(3,5-Dimethylphenyl)benzonitrile |
935552-89-9 | 97% | 100mg |
$28.0 | 2024-04-16 | |
1PlusChem | 1P00II4P-500mg |
4-(3,5-Dimethylphenyl)benzonitrile |
935552-89-9 | 95% | 500mg |
$80.00 | 2024-04-20 | |
Ambeed | A918120-5g |
4-(3,5-Dimethylphenyl)benzonitrile |
935552-89-9 | 97% | 5g |
$220.0 | 2024-04-16 | |
1PlusChem | 1P00II4P-250mg |
4-(3,5-DIMETHYLPHENYL)BENZONITRILE |
935552-89-9 | 98% | 250mg |
$53.00 | 2025-03-01 |
4-(3,5-Dimethylphenyl)benzonitrile Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Catalysts: Triphenylphosphine , Cupric nitrate , Carbon , Nickel nitrate Solvents: 1,4-Dioxane ; 1 h, rt
1.2 Reagents: Butyllithium Solvents: Hexane ; 5 min, rt
1.3 Reagents: Lithium hydroxide , Potassium fluoride Solvents: 1,4-Dioxane ; 60 min, 200 °C
1.2 Reagents: Butyllithium Solvents: Hexane ; 5 min, rt
1.3 Reagents: Lithium hydroxide , Potassium fluoride Solvents: 1,4-Dioxane ; 60 min, 200 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: Bis(dibenzylideneacetone)palladium , 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Toluene ; 20 min, 60 °C; 60 °C → -20 °C
1.2 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 20 min, -20 °C; 7 h, -20 °C; -20 °C → rt
1.2 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 20 min, -20 °C; 7 h, -20 °C; -20 °C → rt
Riferimento
- Pd-catalyzed Kumada-Corriu cross-coupling reactions allowed the use of Knochel-type Grignard reagentsJournal of the American Chemical Society, 2007, 129(13), 3844-3845,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Water , Polyethylene glycol ; 2 h, 80 °C
Riferimento
- Palladium catalyzed ligand-free Suzuki reaction in polyethylene glycol/H2OHuaxue Shiji, 2018, 40(12), 1205-1211,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: Ethanol , Water ; 4 h, rt
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ; 6 h, rt
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ; 6 h, rt
1.3 Reagents: Sodium chloride Solvents: Water
Riferimento
- Method for synthesizing biphenyl compound using phenol as raw material, China, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Palladium , Silica , 1-Decyl-3-methylimidazolium tetrafluoroborate Solvents: Water ; 60 min, 80 - 90 °C
Riferimento
- Palladium supported on silica gel confined ionic liquid as a reusable catalyst for carbon-carbon cross coupling reaction in waterClean Technologies and Environmental Policy, 2014, 16(8), 1767-1771,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Synthesis of biarylsScience of Synthesis, 2010, 45, 547-626,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Bis(pinacolato)diborane Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ; 6 h, 80 °C
1.2 Reagents: Potassium hydroxide Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Water ; 3 h, 80 °C
1.2 Reagents: Potassium hydroxide Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Water ; 3 h, 80 °C
Riferimento
- A one-pot, single-solvent process for tandem, catalyzed C-H borylation-Suzuki-Miyaura cross-coupling sequencesSynlett, 2009, (1), 147-150,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Pivalic acid , Potassium carbonate Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: Dimethylacetamide ; 3 h, rt → 120 °C
Riferimento
- The site-selectivity and mechanism of Pd-catalyzed C(sp2)-H arylation of simple arenes with aryl bromides.Chemical Science, 2021, 12(1), 363-373,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Water ; 1 h, 100 °C
Riferimento
- Aqueous Suzuki-Miyaura Reaction with 0.6 Equivalent of Base: Green and Efficient Access to Biaryls and Unsymmetrical TerphenylsChemistrySelect, 2018, 3(21), 6022-6027,
4-(3,5-Dimethylphenyl)benzonitrile Raw materials
- 5-Bromo-m-xylene
- 4-Chlorobenzonitrile
- 4-Iodobenzonitrile
- 4-Hydroxybenzonitrile
- 1-Iodo-3,5-dimethylbenzene
- 3,5-Dimethylphenylboronic acid
- 4-Bromobenzonitrile
- Magnesium, chloro(4-cyanophenyl)-
4-(3,5-Dimethylphenyl)benzonitrile Preparation Products
4-(3,5-Dimethylphenyl)benzonitrile Letteratura correlata
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
935552-89-9 (4-(3,5-Dimethylphenyl)benzonitrile) Prodotti correlati
- 54675-17-1(2-(Ethylamino)-5-methylbenzoic acid)
- 132946-21-5(3-Morpholinecarboxylicacid,ethylester,(S)-(9CI))
- 2228671-38-1(3-(4-chloro-2-methoxyphenyl)-2-hydroxy-2-methylpropanoic acid)
- 1804412-35-8(Methyl 2-iodobenzo[d]oxazole-5-acetate)
- 2228791-76-0(tert-butyl N-5-bromo-2-(carbamothioylmethyl)phenylcarbamate)
- 2171460-75-4(2-{(benzyloxy)carbonylamino}-3-(dimethyl-1,3-thiazol-4-yl)propanoic acid)
- 1951411-76-9(5-Bromo-2-(2-(3,3-difluoropyrrolidin-1-yl)ethyl)pyridine)
- 1806861-39-1(3-Amino-2,6-bis(trifluoromethyl)benzyl bromide)
- 1261233-17-3(3-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester)
- 2680713-95-3(2-methyl-2-{phenyl(prop-2-en-1-yloxy)carbonylamino}propanoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:935552-89-9)4-(3,5-Dimethylphenyl)benzonitrile

Purezza:99%/99%
Quantità:5g/10g
Prezzo ($):198.0/337.0